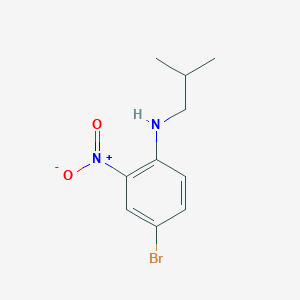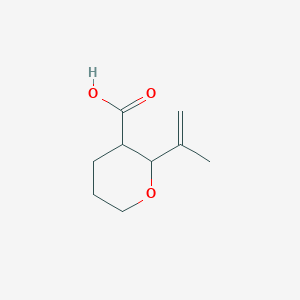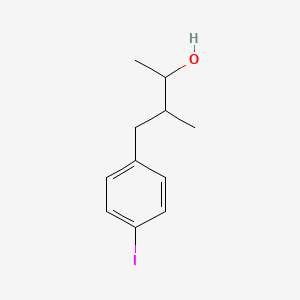
2-(Prop-1-yn-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-1-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H14O It is a cyclohexanol derivative where a propynyl group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
2-(Prop-1-yn-1-yl)cyclohexan-1-ol can be synthesized through the N-alkylation of cyclohexanol with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like anhydrous dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(Prop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Prop-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2-(Prop-1-en-1-yl)cyclohexan-1-ol or 2-(Propyl)cyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
2-(Prop-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Prop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- 1-(Prop-2-yn-1-yl)cyclohexan-1-ol
- 2-(Prop-2-en-1-yl)cyclohexan-1-ol
- 1-Propargylcyclohexane-1-ol
Uniqueness
2-(Prop-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration and the presence of both a hydroxyl group and a propynyl group.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
2-prop-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,3-4,6-7H2,1H3 |
InChIキー |
KEFQJRJQRABRHD-UHFFFAOYSA-N |
正規SMILES |
CC#CC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13252109.png)
![(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13252116.png)

![(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13252125.png)
![2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B13252136.png)

![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13252144.png)

![(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13252163.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)
![4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13252175.png)


